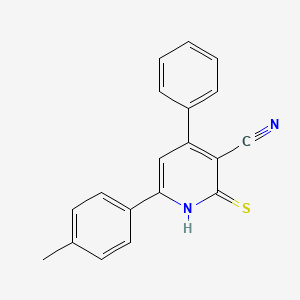
2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a benzene ring, along with a sulfinic acid sodium salt functional group. Its unique structure imparts distinct chemical properties, making it valuable for specific reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt typically involves multiple steps. One common method starts with the chlorination of 4-(trifluoromethyl)benzenesulfinic acid, followed by the introduction of sodium to form the sodium salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced equipment and optimized reaction conditions helps in achieving efficient production while maintaining safety and environmental standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfinic acid derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic and sulfinic acid derivatives, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt finds applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethyl groups enhances its reactivity, allowing it to participate in various chemical reactions. The sulfinic acid sodium salt group plays a crucial role in its solubility and reactivity in aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
- 2,6-Dichloro-4-(trifluoromethyl)benzoic acid
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is unique due to its specific functional groups, which impart distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
C7H2Cl2F3NaO2S |
|---|---|
Molekulargewicht |
301.04 g/mol |
IUPAC-Name |
sodium;2,6-dichloro-4-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H3Cl2F3O2S.Na/c8-4-1-3(7(10,11)12)2-5(9)6(4)15(13)14;/h1-2H,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
PJZYYFIEHMQOAW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)S(=O)[O-])Cl)C(F)(F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


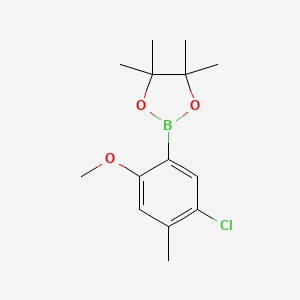

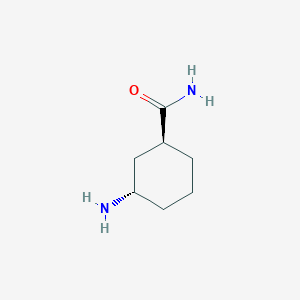
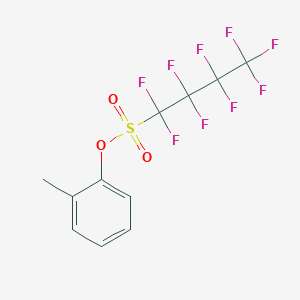
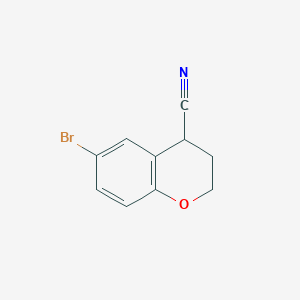

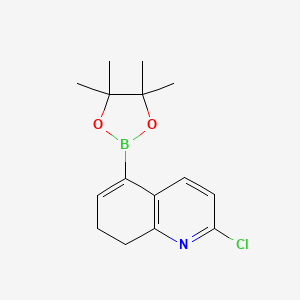

![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)
